molecular formula C20H21NOS2 B7036940 [(3S,4R)-1-[(4-phenylthiophen-2-yl)methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol

[(3S,4R)-1-[(4-phenylthiophen-2-yl)methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol

Cat. No.: B7036940
M. Wt: 355.5 g/mol
InChI Key: NQIDTLPILNGEIT-ICSRJNTNSA-N
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Description

[(3S,4R)-1-[(4-phenylthiophen-2-yl)methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, thiophene groups, and a phenylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-1-[(4-phenylthiophen-2-yl)methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is the use of a pyrrolidine derivative as a starting material, which undergoes a series of reactions including alkylation, thiophene ring formation, and phenylthiophene attachment. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-1-[(4-phenylthiophen-2-yl)methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives with different chemical and biological properties.

Scientific Research Applications

[(3S,4R)-1-[(4-phenylthiophen-2-yl)methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of [(3S,4R)-1-[(4-phenylthiophen-2-yl)methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(3S,4R)-1-[(4-phenylthiophen-2-yl)methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol can be compared with similar compounds such as:

    3-Methoxyphenylboronic acid: This compound has a different functional group but shares some structural similarities.

    4-Methoxyphenylboronic acid: Another boronic acid derivative with a methoxy group, used in similar chemical reactions.

    3-Cyanophenylboronic acid: A boronic acid with a cyano group, offering different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(3S,4R)-1-[(4-phenylthiophen-2-yl)methyl]-4-thiophen-3-ylpyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NOS2/c22-12-18-9-21(11-20(18)16-6-7-23-13-16)10-19-8-17(14-24-19)15-4-2-1-3-5-15/h1-8,13-14,18,20,22H,9-12H2/t18-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIDTLPILNGEIT-ICSRJNTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC(=CS2)C3=CC=CC=C3)C4=CSC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC(=CS2)C3=CC=CC=C3)C4=CSC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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